3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine physical properties and solubility data
3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine physical properties and solubility data
An In-Depth Technical Guide to the Physicochemical and Solubility Profiling of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
Preamble: Navigating the Data Landscape for Novel Pyrazole Scaffolds
In the realm of drug discovery and medicinal chemistry, pyrazole-containing compounds are of significant interest due to their versatile biological activities, which span from anticancer to anti-inflammatory properties.[1][2] The specific molecule, 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine, represents a functionalized scaffold poised for further chemical elaboration, likely as an intermediate for introducing the pyrazolyl-pyridine moiety into larger, more complex drug candidates.
A thorough investigation of public domain databases and chemical supplier catalogs reveals a notable absence of experimentally determined physical and solubility data for this specific compound. While a related isomer, 4-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS No. 2090609-42-8), is commercially available, its detailed physicochemical profile is also not extensively documented.[3]
This guide, therefore, is structured to serve the needs of researchers encountering such a novel entity. Instead of presenting non-existent data, we will pivot to a more foundational and practical approach. This document will:
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Provide an expert analysis of the molecule's structure to forecast its likely physicochemical properties.
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Detail the rigorous, industry-standard experimental protocols required to precisely determine these properties.
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Explain the causality behind experimental choices, ensuring a self-validating and trustworthy methodological framework.
This approach empowers the research scientist to generate a comprehensive and reliable data package for 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine, enabling its effective progression through the drug development pipeline.
Part 1: Structural Analysis and Predicted Physicochemical Profile
The structure of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine combines three key functional groups, each contributing to its overall physicochemical character.
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1H-Pyrazole Core: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. One nitrogen is pyrrole-like (proton-donating) and the other is pyridine-like (proton-accepting).[1] This duality allows for both hydrogen bond donation and acceptance, suggesting some degree of aqueous solubility. The pyrazole ring itself is planar and relatively resistant to oxidation and reduction.
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Pyridine Ring: A six-membered aromatic heterocycle, the pyridine moiety is basic (pKa of pyridinium ion is ~5.2) and capable of hydrogen bonding through its nitrogen atom. This feature generally enhances aqueous solubility, particularly in acidic media where it will be protonated.
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Bromomethyl Group (-CH₂Br): This is a reactive alkylating group, making the compound a useful synthetic intermediate. However, the presence of the bromine atom and the methylene group increases the molecule's lipophilicity and molecular weight, which will likely counteract the solubilizing effects of the heterocyclic rings.
Based on this composite structure, we can infer a profile for the compound, which should be validated experimentally.
Table 1: Predicted Physicochemical Properties of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₉H₈BrN₃ | Derived from structure. |
| Molecular Weight | ~254.09 g/mol | Calculated from the molecular formula.[4] |
| Physical Form | Likely a solid at room temperature. | Heterocyclic compounds of this size are typically crystalline solids. |
| Melting Point | Moderately high | Aromatic and heterocyclic rings contribute to crystal lattice energy. |
| Aqueous Solubility | Low to moderate | The polar pyrazole and pyridine rings are offset by the lipophilic bromomethyl group. Solubility is expected to be pH-dependent. |
| pKa | Two potential values: one acidic (pyrazole N-H, ~14-15) and one basic (pyridine N, ~4-5). | Reflects the dual acidic and basic nature of the constituent rings. |
| LogP | Moderately positive (e.g., 1.5 - 2.5) | The presence of the bromo- and pyridine functionalities suggests a balance between lipophilic and hydrophilic character. |
| Reactivity | The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. The compound may have limited stability in nucleophilic solvents (e.g., methanol, water) over extended periods. |
Part 2: Experimental Determination of Solubility
Solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies.[5] For a new chemical entity, determining both kinetic and thermodynamic solubility is essential.[6]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput method ideal for early discovery to rank-order compounds.[7]
Protocol: High-Throughput Nephelometric Kinetic Solubility Assay
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Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
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Dosing: Use a liquid handler to rapidly add the DMSO solutions to a 96-well microplate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.[5]
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Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).
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Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which a significant increase in scattering is observed above the background is the kinetic solubility limit.
Causality and Trustworthiness: This method is rapid but can overestimate solubility as it measures the formation of metastable supersaturated solutions or colloids.[7] It is a screening tool, and promising candidates must be confirmed with thermodynamic methods.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The shake-flask method remains the gold standard for this measurement.[7]
Protocol: Shake-Flask Method for Thermodynamic Solubility
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Sample Preparation: Add an excess of solid 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).[7] The excess solid is crucial to ensure equilibrium is reached with the solid state.[5]
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach equilibrium.[7]
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Phase Separation: Separate the undissolved solid from the solution. The most reliable method is centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5][7]
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Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared in the same buffer is required for accurate quantification.
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Solid-State Analysis: Recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any polymorphic or solvate form changes during the experiment, which could affect the solubility value.[7]
Table 2: Summary of Recommended Solubility Testing Conditions
| Parameter | Kinetic Assay | Thermodynamic Assay |
| Method | Nephelometry (Turbidity) | Shake-Flask |
| Compound Input | DMSO Stock Solution | Solid Powder |
| Equilibration Time | 1-2 hours | 24-48 hours |
| Temperature | 25°C | 25°C and 37°C |
| Buffers | PBS (pH 7.4) | pH range (e.g., 2.0, 7.4), Biorelevant Media |
| Quantification | Light Scattering | HPLC-UV or LC-MS/MS |
| Primary Output | Precipitation Concentration (µM) | Equilibrium Solubility (µg/mL or µM) |
Diagram 1: Experimental Workflow for Thermodynamic Solubility
This diagram outlines the sequential steps for the gold-standard shake-flask solubility determination.
Caption: Workflow for thermodynamic solubility determination.
Part 3: Experimental Determination of Key Physical Properties
A complete physicochemical profile requires the determination of several key parameters.
Melting Point (m.p.)
The melting point provides information about the purity and crystalline nature of the compound.
Protocol: Capillary Melting Point Determination
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Sample Loading: Load a small amount of finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (<2°C) is indicative of high purity.
Acid Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of the molecule at different physiological pH values, which profoundly impacts solubility, absorption, and receptor binding.
Protocol: Potentiometric Titration
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Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Titration: While stirring and monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl) followed by a standardized base (e.g., 0.1 M NaOH).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve. For this compound, two inflection points would be expected, corresponding to the pyridine and pyrazole moieties.
Diagram 2: Logic for Solubility Assay Selection
This diagram illustrates the decision-making process for choosing the appropriate solubility assay based on the stage of drug development.
Caption: Decision tree for selecting a solubility assay.
Conclusion
While specific experimental data for 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is not currently in the public literature, a comprehensive characterization is achievable through standard, rigorous laboratory protocols. By understanding the contributions of its pyrazole, pyridine, and bromomethyl moieties, researchers can anticipate its behavior. The detailed methodologies provided in this guide for determining thermodynamic and kinetic solubility, as well as key physical properties, offer a robust framework for generating the essential data package needed to advance this promising chemical scaffold in any research and development program.
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- ResearchGate. (n.d.). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring.
- Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
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